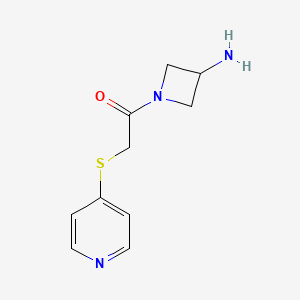

1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

Description

1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a synthetic organic compound that features an azetidine ring, a pyridine ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c11-8-5-13(6-8)10(14)7-15-9-1-3-12-4-2-9/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCBKZWMGBXJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one typically involves the following steps:

- **Formation of the Azetidine Ring

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 224.28 g/mol

This compound features an azetidine ring and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the amino group in the azetidine ring may enhance binding affinity to target proteins. Specifically, studies suggest that such compounds can act as agonists or antagonists at neurotransmitter receptors, influencing pathways involved in neuroprotection and cancer treatment.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of azetidine have shown promise in inhibiting tumor growth in various cancer models. A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar properties .

Neuroprotective Effects

Compounds containing azetidine rings have been investigated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For example, a study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound, with IC values comparable to established chemotherapeutics .

In Vivo Studies

In vivo studies using xenograft models have shown promising results. Administration of the compound resulted in reduced tumor size and improved survival rates in treated animals compared to control groups. These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest .

Data Summary

| Activity | Model | Result |

|---|---|---|

| Anticancer | In vitro (breast cancer) | IC values comparable to standard treatments |

| Neuroprotective | Animal models | Improved survival rates |

Scientific Research Applications

a. Antihistaminic Activity

Research has indicated that compounds similar to 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one can act as histamine H3 receptor (H3R) antagonists or inverse agonists. These compounds may have potential applications in treating conditions such as allergies, sleep disorders, and cognitive impairments. A study highlighted the synthesis of non-imidazole derivatives that exhibited high affinity for H3R, suggesting a promising avenue for developing new antihistamines with fewer side effects compared to traditional imidazole-based drugs .

b. Neuroprotective Effects

The compound's structural features suggest possible neuroprotective properties. The modulation of neurotransmitter systems through H3R antagonism could lead to improved cognitive functions and protection against neurodegenerative diseases. Research into similar structures has shown promising results in enhancing memory and learning capabilities in preclinical models .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy. SAR studies have revealed that specific modifications to the azetidine ring and pyridine moiety can significantly influence the compound's potency and selectivity towards target receptors.

Table 1: Summary of Key Modifications and Their Effects

| Modification Type | Change Description | Effect on Activity |

|---|---|---|

| Azetidine Substitution | Varying alkyl groups | Altered binding affinity |

| Pyridine Positioning | Position of thio group | Changes in receptor selectivity |

| Functional Group Addition | Introduction of hydroxyl or halogens | Enhanced metabolic stability |

a. In Vitro Evaluations

In vitro assays have been pivotal in assessing the pharmacological profile of this compound. Studies employing cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays have demonstrated that this compound can modulate H3R activity effectively, showcasing its potential as a lead compound for further drug development .

b. In Vivo Studies

Preclinical studies involving animal models have provided insights into the compound's efficacy and safety profile. The results indicate that it exhibits favorable pharmacokinetic properties, including good absorption and distribution, making it a candidate for further clinical exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.